4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

Medicinal Chemistry Building Blocks Scaffold Diversification

Trifunctional dihydroquinoline scaffold featuring orthogonal N-Boc, C4 primary amine, and C7 bromine handles enables sequential derivatization—Buchwald-Hartwig at C7, acylation/reductive amination at C4-NH₂, and N-functionalization post-Boc deprotection—from a single building block. Chiral C4 center supports asymmetric synthesis and stereoselective SAR. Validated MAO-A inhibitor starting point (free base IC₅₀ = 12.4 μM) and aligns with US 8633320 for HCV NS3/4A protease inhibitor intermediates. Hydrochloride salt ensures reproducible solubility and handling.

Molecular Formula C14H20BrClN2O2
Molecular Weight 363.68 g/mol
CAS No. 1430839-89-6
Cat. No. B1378161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
CAS1430839-89-6
Molecular FormulaC14H20BrClN2O2
Molecular Weight363.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl
InChIInChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H
InChIKeyMENASKOLVHVZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride (CAS 1430839-89-6): Procurement and Differentiation Guide


4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride (CAS 1430839-89-6), also named tert-butyl 4-amino-7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride, is a protected dihydroquinoline intermediate with molecular formula C14H20BrClN2O2 and molecular weight 363.68 g/mol . It features an N-Boc-protected tetrahydroquinoline core bearing a C4 primary amine and a C7 bromine substituent, presented as the hydrochloride salt . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing quinoline-based bioactive molecules and exploring structure-activity relationships [1].

Why Generic Substitution Fails for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride


Generic substitution fails for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride due to its unique combination of orthogonal functional handles that enable divergent synthetic pathways not accessible with simpler analogs. The Boc-protected amine, C4 primary amine, and C7 bromine substituent collectively provide a trifunctional scaffold where each site can be selectively manipulated under distinct reaction conditions . Analogs lacking the C4 amino group (e.g., CAS 1187932-64-4) eliminate the chiral center and the nucleophilic handle required for amine-directed functionalization or stereoselective derivatization [1]. Similarly, the free base form (CAS 1187927-82-7) lacks the hydrochloride counterion, resulting in different solubility, stability, and handling characteristics that affect synthetic reproducibility and downstream processing .

Quantitative Differentiation Evidence for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride (CAS 1430839-89-6)


Orthogonal Synthetic Versatility: Functional Handle Comparison

The target compound possesses three distinct functional handles (N-Boc, C4-NH₂, C7-Br) enabling sequential orthogonal transformations without protecting group interference . The closest analog lacking the C4 amino group (CAS 1187932-64-4) contains only two functional handles (N-Boc, C7-Br), eliminating the capacity for amine-directed derivatization and reducing synthetic branch points by one [1].

Medicinal Chemistry Building Blocks Scaffold Diversification

Stereochemical Complexity: Chiral Center Comparison

The target compound contains one asymmetric carbon atom at the C4 position, providing a defined stereocenter suitable for stereoselective derivatization or chiral resolution studies . In contrast, the non-aminated analog (CAS 1187932-64-4) lacks the C4 substituent entirely and therefore contains zero stereocenters, rendering it unsuitable for stereochemical applications [1].

Stereoselective Synthesis Chiral Pool Asymmetric Catalysis

Biological Activity Profiling: MAO-A Inhibition Data

The free base form (CAS 1187927-82-7) corresponding to the target compound demonstrates quantifiable MAO-A inhibition in enzyme assays . BindingDB reports an IC₅₀ value of 12.4 μM (1.24 × 10⁴ nM) against recombinant human MAO-A assessed via kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. Additionally, the same scaffold shows >100 μM IC₅₀ against MAO-B, indicating measurable but weak activity at this target [2].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Purity and Stability Specifications: Quantitative Vendor Benchmarks

Commercially available 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is supplied with minimum purity specifications of 96% (Fluorochem) and NLT 98% (MolCore) , with defined storage conditions of 20°C for 2 years . The calculated LogP value is 2.59 , which correlates with the hydrochloride salt form's aqueous solubility profile relative to the free base.

Quality Control Reproducibility Procurement Specifications

HCV Protease Inhibitor Intermediate: Patent-Documented Utility

Bromo-substituted quinolines, including 7-bromo-3,4-dihydroquinoline scaffolds, are explicitly claimed as intermediates in the preparation of hepatitis C viral (HCV) protease inhibitors [1]. The target compound incorporates the 7-bromo substitution pattern and the Boc-protected tetrahydroquinoline core that matches the structural requirements for HCV protease inhibitor pharmacophores [2]. Non-brominated or non-aminated analogs lack the requisite substitution pattern for this established synthetic pathway.

Antiviral Research HCV Protease Intermediate Synthesis

Hydrochloride Salt Form Advantages: Physicochemical Comparison

The hydrochloride salt form (CAS 1430839-89-6) provides distinct physicochemical advantages over the free base (CAS 1187927-82-7) . The salt exhibits higher molecular weight (363.68 vs. 327.22 g/mol), increased polarity, and enhanced aqueous solubility due to ionic character . The free base lacks the counterion and may require additional handling precautions due to potential hygroscopicity or instability under ambient conditions .

Salt Selection Formulation Handling

Recommended Research and Industrial Applications for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline Hydrochloride


Divergent Library Synthesis Using Orthogonal Functional Handles

This compound is optimal for constructing diverse quinoline-based screening libraries where orthogonal functionalization is required. The N-Boc, C4-NH₂, and C7-Br groups can be sequentially derivatized under distinct reaction conditions (e.g., Buchwald-Hartwig amination at C7-Br, reductive amination or acylation at C4-NH₂, and Boc deprotection for subsequent N-functionalization), enabling three independent diversification points from a single building block .

Stereoselective Synthesis and Chiral Scaffold Development

The presence of a chiral center at C4 makes this compound valuable for asymmetric synthesis campaigns. Researchers developing stereoselective methodologies can employ this scaffold for chiral auxiliary studies, diastereoselective transformations, or resolution experiments to access enantiomerically enriched dihydroquinoline derivatives .

MAO-A Targeted Medicinal Chemistry Programs

Based on BindingDB enzyme inhibition data showing IC₅₀ = 12.4 μM against human MAO-A for the free base analog, this compound serves as a validated starting point for structure-activity relationship (SAR) exploration targeting monoamine oxidase A. The scaffold can be systematically modified at the C4-amino, C7-bromo, and N1 positions to optimize potency and selectivity [1].

HCV Protease Inhibitor Intermediate Synthesis

The 7-bromo-3,4-dihydroquinoline core with Boc protection aligns with patent claims (US 8633320) for bromo-substituted quinoline intermediates in HCV protease inhibitor synthesis. This compound can be advanced through established synthetic routes toward NS3/4A protease inhibitor candidates for hepatitis C antiviral research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.